molecular formula C11H9N5S B13752439 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13752439
M. Wt: 243.29 g/mol
InChI Key: XBNGTZNKBIGLHB-UHFFFAOYSA-N
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Description

3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both naphthyridine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methyl-1,8-naphthyridin-2-amine with thiadiazole derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-1,8-naphthyridin-2-amine
  • 1,2,4-Thiadiazole derivatives
  • Naphthyridine-thiadiazole hybrids

Uniqueness

3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of naphthyridine and thiadiazole rings in its structure. This dual functionality provides a versatile platform for chemical modifications and enhances its potential in various applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

3-(7-methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H9N5S/c1-6-2-3-7-4-5-8(14-9(7)13-6)10-15-11(12)17-16-10/h2-5H,1H3,(H2,12,15,16)

InChI Key

XBNGTZNKBIGLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C3=NSC(=N3)N

Origin of Product

United States

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